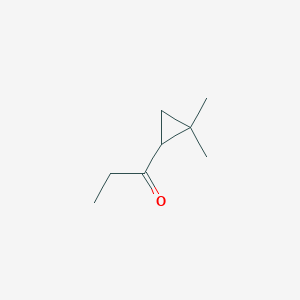

1-(2,2-Dimethylcyclopropyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2,2-Dimethylcyclopropyl)propan-1-one is a member of the Alkyl Cyclic Ketones, which are characterized by an alkyl group and a cyclic hydrocarbon that may be saturated or unsaturated. These compounds can have various substitutions and may include a carbon bridge between the ketone and cyclic hydrocarbon .

Synthesis Analysis

The synthesis of compounds related to 1-(2,2-Dimethylcyclopropyl)propan-1-one can be achieved through different methods. For instance, the synthesis of 3,11-dimethylnonacosan-2-one, a sex pheromone of the German cockroach, involves base-induced ring opening of 1,2-disubstituted cyclopropanols . Another approach is the enantiomeric synthesis of chiral 1-amino-2,2-dimethylcyclopropanecarboxylic acids from dimethylcyclopropanone acetal, which utilizes asymmetric Strecker synthesis . Additionally, the synthesis of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for medicament and pesticide production, has been summarized and evaluated, including the use of chiral metal catalysts for direct synthesis .

Molecular Structure Analysis

The molecular structure of compounds within the same family as 1-(2,2-Dimethylcyclopropyl)propan-1-one can be complex. For example, the crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid show a ribbon-type arrangement of eight-membered H-bonded rings, which is a unique secondary structure not found in α-peptides and proteins . Similarly, the synthesis and crystallographic study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives reveal a boat-chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The photochemistry of related compounds, such as 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, involves photolysis that affords dimethylvinylidene, which can be trapped by cyclohexene. This process also includes a rearrangement to a non-photolabile isomer via a 1,5-sigmatropic shift followed by an electrocyclic ring opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of Alkyl Cyclic Ketones, including 1-(2,2-Dimethylcyclopropyl)propan-1-one, have been summarized in a detailed review. This review includes data on physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments provide insights into the structural behavior of related compounds .

Relevant Case Studies

Case studies involving the synthesis and characterization of related compounds provide valuable insights. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone demonstrates a new methodology for producing compounds with potential antiviral applications . These studies are crucial for understanding the synthesis, structure, and properties of 1-(2,2-Dimethylcyclopropyl)propan-1-one and its derivatives.

Aplicaciones Científicas De Investigación

Photochemistry and Synthetic Applications

- The study of photochemistry involving cyclopropyl-containing compounds shows how these structures undergo transformations under light, offering insights into potential applications in synthetic organic chemistry. For instance, photolysis of related hydrocarbons at ambient temperature leads to interesting rearrangements and the generation of reactive intermediates, which can be trapped by other molecules like cyclohexene (Hardikar, Warren, & Thamattoor, 2015).

Fragrance Material Review

- A toxicologic and dermatologic review of a structurally related fragrance ingredient highlights the importance of understanding the safety profile of such compounds when used in consumer products. This research is crucial for ensuring the safe use of fragrance compounds and may inform similar evaluations for "1-(2,2-Dimethylcyclopropyl)propan-1-one" (Scognamiglio, Letizia, & Api, 2013).

Structural and Computational Studies

- X-ray structures and computational studies of several cathinones provide a foundation for understanding the molecular geometry, electronic properties, and potential biological activity of cyclopropyl-containing compounds. These studies can guide the design and synthesis of new compounds with desired properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of Acylsilanes

- Research on the synthesis of acylsilanes from morpholine amides, leading to structures like "1-(Dimethyl(phenyl)silyl)propan-1-one," showcases innovative approaches to creating compounds with potential applications in silicone-based materials, pharmaceuticals, and agrochemicals (Lettan, Milgram, & Scheidt, 2006).

Intermediate for Medicament and Pesticide Production

- Synthesis and resolution studies of cyclopropane carboxylic acid derivatives, important intermediates for medicament and pesticide production, underline the relevance of such compounds in the pharmaceutical and agrochemical industries. These methodologies could be applied to the production of related cyclopropyl compounds (Gong, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,2-dimethylcyclopropyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUWBYIAYRFRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561749 |

Source

|

| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethylcyclopropyl)propan-1-one | |

CAS RN |

50598-47-5 |

Source

|

| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)